N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
N-[(4-Methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazine core substituted with a phenylpiperazine moiety and a sulfanyl acetamide group. Structural characterization via IR, NMR, and mass spectrometry is standard for such compounds .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-31-21-9-7-19(8-10-21)17-27-22(30)18-32-24-23(25-11-12-26-24)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12H,13-18H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMOJPSBXQABFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Methoxyphenylmethyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable nucleophile to form the methoxyphenylmethyl intermediate.
Synthesis of the Phenylpiperazine Derivative: The phenylpiperazine moiety is synthesized by reacting phenylpiperazine with a suitable electrophile.
Coupling Reaction: The final step involves coupling the methoxyphenylmethyl intermediate with the phenylpiperazine derivative in the presence of a pyrazinyl sulfanyl group to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl and pyrazinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Acetamide Moieties
Thiazole-Based Derivatives
Compounds 13–18 from share the acetamide-piperazine framework but replace the pyrazine core with a thiazole ring. For example:
- Compound 13 : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
Key Differences :
- The pyrazine core in the target compound may offer distinct electronic and steric properties compared to thiazole.
- Thiazole derivatives exhibit higher melting points (e.g., 281–303°C), suggesting greater crystallinity .
Tosylpiperazine Derivatives
describes N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide, which replaces phenylpiperazine with a tosylpiperazine group.
Sulfanyl Acetamide Analogues with Heterocyclic Cores
Triazole Derivatives
highlights compounds like 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (Compound 39) :
Quinoline-Thioacetamide Hybrids
includes 2-((3-((2-benzoylhydrazineylidene)methyl)quinolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide, which merges a quinoline core with sulfanyl acetamide. Quinoline’s planar structure may enhance DNA intercalation properties, diverging from pyrazine’s applications .
Physicochemical and Pharmacological Comparisons
| Property/Aspect | Target Compound | Compound 13 (Ev4) | Compound 39 (Ev6) |
|---|---|---|---|
| Core Heterocycle | Pyrazine | Thiazole | Triazole |
| Piperazine Substituent | 4-Phenyl | 4-Methoxyphenyl | N/A |
| Molecular Weight | Not reported | 422.54 | Not reported |
| Potential Bioactivity | Unknown | MMP inhibition (inferred) | Antibacterial (MIC data) |
| Key Functional Groups | Sulfanyl, methoxyphenylmethyl | Sulfanyl, p-tolyl | Sulfanyl, fluorobenzyl |
Insights :
- The 4-methoxyphenylmethyl group in the target compound could enhance blood-brain barrier penetration compared to polar substituents in analogues .
- Pyrazine’s electron-deficient core may favor interactions with enzymes like kinases or dopamine receptors, similar to phenylpiperazine derivatives targeting D3 receptors .
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₁N₅O₂S |
| Molecular Weight | 449.6 g/mol |
| CAS Number | 1030087-76-3 |
The structure features a methoxyphenyl group, a phenylpiperazine moiety, and a pyrazinyl group linked through a sulfanyl acetamide framework, which contributes to its unique biological properties.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It has been suggested that the compound may inhibit specific enzyme activities or modulate receptor functions, leading to various pharmacological effects, including anticonvulsant activity.
Potential Targets
- Neuronal Voltage-Sensitive Sodium Channels : The compound has shown binding affinity to these channels, which play a crucial role in neuronal excitability.
- Serotonin Receptors : Given the presence of the phenylpiperazine moiety, it may interact with serotonin receptors, influencing mood and anxiety pathways.
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant properties of related compounds featuring the phenylpiperazine structure. For instance, derivatives similar to this compound were evaluated for their efficacy in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
In these studies:
- Efficacy : Certain derivatives exhibited significant protection against seizures in MES tests at doses ranging from 100 mg/kg to 300 mg/kg.
- Toxicity Assessment : The acute neurological toxicity was assessed using the rotarod test, indicating that while some compounds showed promise as anticonvulsants, they also exhibited varying degrees of toxicity .
Structure-Activity Relationship (SAR)
The SAR analysis highlights several key findings:
- Lipophilicity : More lipophilic compounds demonstrated delayed onset but prolonged anticonvulsant action.
- Substituent Effects : Variations in substituents on the piperazine ring significantly influenced anticonvulsant activity, indicating that specific structural features are critical for efficacy .
Case Studies and Research Findings
Several case studies have provided insights into the biological activity of similar compounds:
- Study on Anticonvulsant Derivatives :
- Pharmacological Screening :
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as pyrazine and phenylpiperazine derivatives. Key steps include:
- Coupling reactions : Sulfanyl acetamide groups are introduced via nucleophilic substitution, often using α-chloroacetamide intermediates under basic conditions (e.g., NaH or K₂CO₃ in DMSO or ethanol) .
- Piperazine functionalization : The phenylpiperazine moiety is incorporated through Buchwald-Hartwig amination or SNAr reactions, requiring inert atmospheres and Pd-based catalysts .
- Temperature control : Reactions are typically conducted at 60–100°C to balance reactivity and avoid decomposition .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., distinguishing pyrazine C-3 vs. C-2 sulfanyl placement) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~483.2 for C₂₄H₂₅N₅O₂S) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Q. How do reaction conditions influence yield and byproduct formation?
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfanyl coupling but may increase side reactions; ethanol/water mixtures reduce byproducts .
- Catalyst optimization : Pd(OAc)₂/Xantphos systems improve phenylpiperazine coupling efficiency (yield >70% vs. <50% without catalysts) .
- Data contradiction : Conflicting reports on optimal temperature for sulfanyl acetamide formation (60°C vs. 80°C) suggest substrate-specific sensitivity .
Advanced Research Questions
Q. What computational methods are used to predict biological activity and target interactions?
- Molecular docking : Schrödinger Suite or AutoDock Vina models interactions with serotonin/dopamine receptors (e.g., 5-HT₁A, D₂), leveraging the phenylpiperazine moiety’s affinity .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, identifying key hydrogen bonds with pyrazine sulfanyl groups .
- QSAR models : Substituent effects (e.g., methoxy vs. ethoxy groups) are analyzed to optimize logP and binding affinity .
Q. How can structural modifications resolve solubility limitations in biological assays?
Q. What strategies address discrepancies in spectroscopic data for structurally similar analogs?
- Crystallography : Single-crystal X-ray diffraction (e.g., using Bruker APEX-II) resolves ambiguities in pyrazine ring conformation and sulfanyl bond angles .
- 2D NMR (COSY, NOESY) : Differentiates between rotational isomers of the phenylpiperazine group .
Q. How is reaction scalability optimized while maintaining purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
